REACTION_CXSMILES
|
Cl.C(N=C=NC[CH2:8][CH2:9]N(C)C)C.O.[OH:14]N1C2C=CC=CC=2N=N1.[NH2:24][C:25]1[C:26]([O:37][CH3:38])=[CH:27][CH:28]=[C:29]2[C:33]=1[CH:32]([CH2:34][CH2:35][NH2:36])[CH2:31][CH2:30]2.[OH-].[Na+]>CN(C)C=O.O.C(O)(=O)C>[NH2:24][C:25]1[C:26]([O:37][CH3:38])=[CH:27][CH:28]=[C:29]2[C:33]=1[CH:32]([CH2:34][CH2:35][NH:36][C:8](=[O:14])[CH3:9])[CH2:31][CH2:30]2 |f:0.1,2.3,5.6|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
2-(7-amino-6-methoxyindan-1-yl) ethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=CC=C2CCC(C12)CCN)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This reaction mixture was stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used, without further purification, for the reaction
|
Type
|
ADDITION
|
Details
|
To the suspension was added, under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
which was again cooled with ice
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
From the organic layer was extracted the hydrochloride with 2N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Then, the aqueous layer thus obtained
|
Type
|
EXTRACTION
|
Details
|
From the aqueous layer, the organic matter was extracted with ethyl acetate, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
by distilling off the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by means of silica gel column chromatography (ethyl acetate:ethanol=10:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=C2CCC(C12)CCNC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |